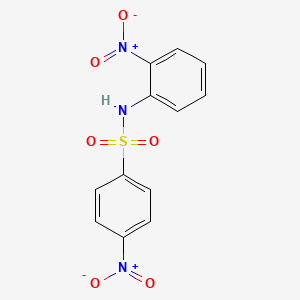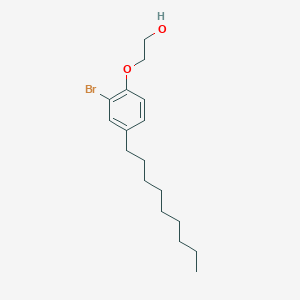
2-(2-Bromo-4-nonylphenoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-nonylphenoxy)ethan-1-ol is an organic compound with the molecular formula C19H31BrO3 It is characterized by the presence of a bromine atom, a nonyl group, and an ethan-1-ol moiety attached to a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-nonylphenoxy)ethan-1-ol typically involves the bromination of a precursor compound followed by etherification. One common method involves the bromination of 4-nonylphenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride. The brominated product is then reacted with ethylene glycol under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-nonylphenoxy)ethan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation Reactions: The ethan-1-ol moiety can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding non-brominated phenoxyethanol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: 2-(4-Nonylphenoxy)ethan-1-ol.
Oxidation: 2-(2-Bromo-4-nonylphenoxy)ethanal or 2-(2-Bromo-4-nonylphenoxy)ethanoic acid.
Reduction: 2-(4-Nonylphenoxy)ethan-1-ol.
Scientific Research Applications
2-(2-Bromo-4-nonylphenoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a surfactant or emulsifying agent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-nonylphenoxy)ethan-1-ol involves its interaction with cellular membranes and proteins. The bromine atom and phenoxy group can interact with lipid bilayers, altering membrane fluidity and permeability. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Bromoethoxy)ethoxy)ethan-1-ol: Similar in structure but with different alkyl chain lengths and substitution patterns.
2-(4-Nonylphenoxy)ethan-1-ol: Lacks the bromine atom, leading to different reactivity and applications.
2-(2-Bromo-4-methylphenoxy)ethan-1-ol: Contains a methyl group instead of a nonyl group, affecting its physical and chemical properties.
Uniqueness
2-(2-Bromo-4-nonylphenoxy)ethan-1-ol is unique due to its specific combination of a bromine atom, nonyl group, and ethan-1-ol moiety
Properties
CAS No. |
207734-57-4 |
|---|---|
Molecular Formula |
C17H27BrO2 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
2-(2-bromo-4-nonylphenoxy)ethanol |
InChI |
InChI=1S/C17H27BrO2/c1-2-3-4-5-6-7-8-9-15-10-11-17(16(18)14-15)20-13-12-19/h10-11,14,19H,2-9,12-13H2,1H3 |
InChI Key |
KIMVCKDYDPXIDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C=C1)OCCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol](/img/structure/B12565794.png)
![2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione](/img/structure/B12565801.png)
![1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B12565815.png)
![4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12565823.png)
![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)
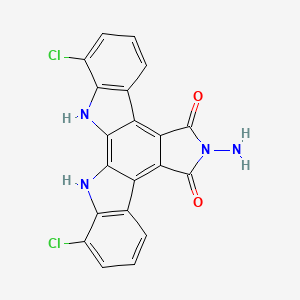
![1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione](/img/structure/B12565841.png)
![2-amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12565846.png)
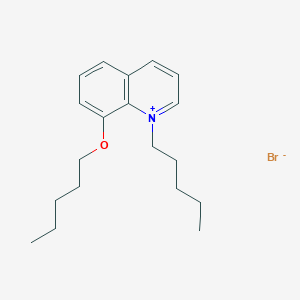
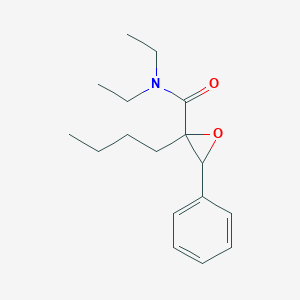
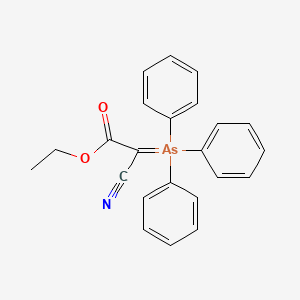
![Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate](/img/structure/B12565859.png)

